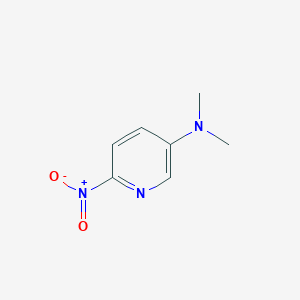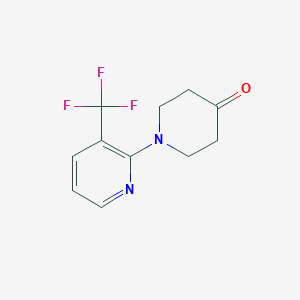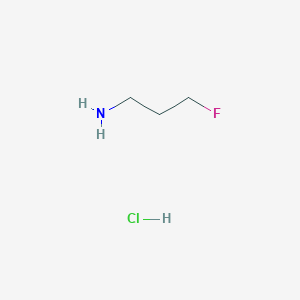
5-Oxo-5-(4-pyridyl)valeric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-5-(4-pyridyl)valeric acid is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs. For instance, the synthesis of diastereomeric 4-amino- and 4-hydroxy-3-(p-chlorophenyl)-valeric acids is described, which shares the valeric acid backbone with the compound of interest . Additionally, the study of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid provides insights into the spectroscopic properties of a compound with a 5-oxo group and a substituted pyrrolidine ring, which may have similarities in chemical behavior to this compound .
Synthesis Analysis
The synthesis of related compounds involves starting from a 4-oxo-valeric acid derivative and introducing various substituents such as amino or hydroxy groups and aromatic rings . Although the exact synthesis of this compound is not detailed, it can be inferred that similar synthetic strategies could be employed, such as functional group transformations and ring closure reactions to obtain the desired pyridyl substituent.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been analyzed using X-ray crystallography, as in the case of cis-4-(p-bromophenyl)-5-methyl-2-pyrrolidinone . This technique allows for the determination of the three-dimensional arrangement of atoms within a molecule, which is crucial for understanding its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactions of related compounds involve the formation of lactones and lactams from the corresponding carboxylic acids . These reactions are significant as they can influence the bioactivity of the compounds. The biochemistry of threo-3-(p-chlorophenyl)-4-amino-valeric acid is also presented, which may provide insights into potential biochemical pathways and reactions for this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of a structurally similar compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, were investigated using various spectroscopic techniques and quantum chemical methods . These studies included the analysis of Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, intermolecular interactions, dipole moment, polarizability, and first-order polarizability. Such properties are essential for understanding the behavior of the compound under different conditions and its potential applications.
Applications De Recherche Scientifique
Catalytic Pyrolysis and Biofuel Production
5-Oxo-5-(4-pyridyl)valeric acid, a derivative of valeric acid, has been studied for its potential in catalytic pyrolysis, which is key for biofuel production. Research indicates that valeric acid can be transformed into valuable biofuels and chemicals through catalytic pyrolysis on various nano-catalysts, revealing different mechanisms and kinetic parameters in these processes (Kulyk et al., 2017).
Metal Complexes and Magnetic Properties
The chemistry of 2-pyridyl oximes, closely related to this compound, has been explored for developing metal complexes with intriguing magnetic properties. These studies have led to the discovery of novel Co5 and Ni4 metal complexes that exhibit unique structures and potential for applications in magnetics (Dimakopoulou et al., 2022).
Microwave Activation in Heterocycle Synthesis
Research into the oxidation of heterocycles under microwave irradiation has shown that this compound can be formed by oxidizing pyridine and its derivatives. This method presents a novel approach to synthesizing nitrogen heterocycles, which are important in various chemical and pharmaceutical applications (Khrustalev et al., 2008).
Coordination Polymers and Supramolecular Chemistry
Studies in the field of coordination polymers have utilized derivatives of this compound. These polymers exhibit diverse structures and properties, contributing to advancements in materials science, particularly in the context of molecular architecture and interactions (Wen et al., 2010).
Biomass Oxidation and Polymer Production
This compound and its relatives play a role in the oxidation of biomass-derived compounds. For instance, the efficient oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid, a key process in biopolymer production, has been catalyzed by compounds related to this compound (Gao et al., 2015).
Propriétés
IUPAC Name |
5-oxo-5-pyridin-4-ylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9(2-1-3-10(13)14)8-4-6-11-7-5-8/h4-7H,1-3H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZMNZRMIJRDBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620417 |
Source


|
| Record name | 5-Oxo-5-(pyridin-4-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4940-07-2 |
Source


|
| Record name | 5-Oxo-5-(pyridin-4-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(1-Amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B1323404.png)






![2-[2-Amino(ethyl)anilino]-1-ethanol](/img/structure/B1323417.png)

![tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1323422.png)



